molecular formula C28H22O6 B12433646 Ampelopsin F

Ampelopsin F

Cat. No.: B12433646
M. Wt: 454.5 g/mol
InChI Key: LJHNYAXAPRDORG-CDORBJOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ampelopsin F is typically extracted from the acetone extract of the tree bark of Dryobalanops oblongifolia . The powdered tree bark is macerated with acetone for 48 hours and then concentrated under reduced pressure to yield a gummy brownish extract. This extract is then divided into acetone-diethyl ether soluble and insoluble fractions. The soluble fraction is further fractionated using vacuum liquid chromatography with a gradient of hexane and ethyl acetate to obtain this compound .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: Ampelopsin F undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol

InChI

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24-,27-,28+/m1/s1

InChI Key

LJHNYAXAPRDORG-CDORBJOZSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H]3[C@@H](C4=C([C@@H]2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O

Origin of Product

United States

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